![molecular formula C17H18O6 B14634577 acetic acid;9H-fluorene-2,7-diol CAS No. 53134-09-1](/img/structure/B14634577.png)
acetic acid;9H-fluorene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;9H-fluorene-2,7-diol is a chemical compound that combines the properties of acetic acid and 9H-fluorene-2,7-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 9H-fluorene-2,7-diol is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with hydroxyl groups attached at the 2 and 7 positions
Preparation Methods
The synthesis of acetic acid;9H-fluorene-2,7-diol can be achieved through several methods. One common synthetic route involves the reaction of 9H-fluorene-2,7-diol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Acetic acid;9H-fluorene-2,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of the compound can be achieved using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids. Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols. Substitution reactions can occur at the hydroxyl groups, where reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups .
Scientific Research Applications
Acetic acid;9H-fluorene-2,7-diol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties. In industry, it may be used in the production of polymers, dyes, and other materials .
Mechanism of Action
The mechanism of action of acetic acid;9H-fluorene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the fluorene moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The acetic acid component can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Acetic acid;9H-fluorene-2,7-diol can be compared to other similar compounds, such as 9H-fluorene-2,7-diol and acetic acid alone. While 9H-fluorene-2,7-diol shares the same fluorene backbone, it lacks the acetic acid component, which can influence its chemical properties and reactivity. Acetic acid alone is a simple carboxylic acid without the aromatic fluorene structure.
Properties
CAS No. |
53134-09-1 |
---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
acetic acid;9H-fluorene-2,7-diol |
InChI |
InChI=1S/C13H10O2.2C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;2*1-2(3)4/h1-4,6-7,14-15H,5H2;2*1H3,(H,3,4) |
InChI Key |
XRJSODKYOCIRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.